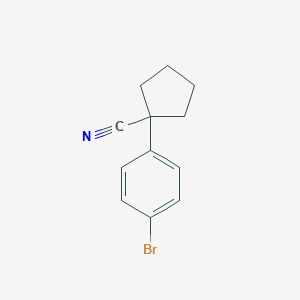

1-(4-Bromophenyl)cyclopentanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHJLQZXHOLSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398403 | |

| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-19-2 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Advanced Chemical Transformations of 1 4 Bromophenyl Cyclopentanecarbonitrile

Reactivity and Derivatization of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. This polarity makes it susceptible to attack by various nucleophiles and allows for both hydrolysis and reduction reactions. libretexts.org

Hydrolysis Reactions Leading to Carboxylic Acid Analogs

The conversion of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.org This hydrolysis process typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. organicchemistrytutor.comchemistrysteps.com The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion. libretexts.orglibretexts.org Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid, is a common method to drive this reaction to completion. libretexts.orglibretexts.org

In a basic medium, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This process forms an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Under harsher basic conditions (e.g., heating with sodium hydroxide solution), the resulting amide undergoes further hydrolysis to yield a carboxylate salt and ammonia gas. libretexts.orgorganicchemistrytutor.com To obtain the free carboxylic acid, a final acidification step with a strong mineral acid is required. libretexts.orgdocbrown.info

For 1-(4-bromophenyl)cyclopentanecarbonitrile, these reactions yield 1-(4-bromophenyl)cyclopentanecarboxylic acid.

Table 1: Conditions for Hydrolysis of this compound

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 1-(4-Bromophenyl)cyclopentanecarboxamide | 1-(4-Bromophenyl)cyclopentanecarboxylic acid |

| Basic Hydrolysis | Aqueous NaOH or KOH, Heat | 1-(4-Bromophenyl)cyclopentanecarboxamide | Sodium 1-(4-bromophenyl)cyclopentanecarboxylate |

Amidation Reactions, Including Ritter-Type Transformations

While complete hydrolysis leads to carboxylic acids, the reaction can be stopped at the amide stage under milder conditions. commonorganicchemistry.com For example, using hydrogen peroxide in a basic solution can selectively produce amides from nitriles. commonorganicchemistry.com

A significant amidation reaction is the Ritter reaction, which transforms a nitrile into an N-alkyl amide. wikipedia.org This reaction involves the formation of a stable carbocation, which then undergoes electrophilic addition by the nitrile's nitrogen atom. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is subsequently hydrolyzed by water to form the corresponding N-substituted amide. wikipedia.orgorganic-chemistry.org Substrates that can form stable carbocations, such as tertiary alcohols or alkenes in the presence of a strong acid like sulfuric acid, are suitable for this transformation. wikipedia.org

In the context of this compound, it can react with a tertiary alcohol, such as tert-butanol, in a strong acid to generate a tert-butyl carbocation. This carbocation is then trapped by the nitrile to form N-(tert-butyl)-1-(4-bromophenyl)cyclopentanecarboxamide after hydrolysis. libretexts.orgresearchgate.net

Nucleophilic Additions and Reductions of the Nitrile

Reductions: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon. libretexts.orgphiladelphia.edu.jo The initial addition forms an imine anion, which is then reduced further to a dianion. libretexts.orgopenstax.org Subsequent quenching with water protonates the dianion to yield the primary amine. libretexts.orgopenstax.org This method is effective for synthesizing primary amines from nitriles. libretexts.orgyoutube.com Applying this to this compound results in the formation of (1-(4-bromophenyl)cyclopentyl)methanamine.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group to form ketones after an aqueous workup. chemistrysteps.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orgmasterorganicchemistry.com Unlike reactions with carbonyls, a second addition of the Grignard reagent does not occur because the intermediate is negatively charged. chemistrysteps.comorganicchemistrytutor.com The reaction is completed by hydrolysis with aqueous acid, which converts the stable imine intermediate into a ketone. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide would yield 1-(1-(4-bromophenyl)cyclopentyl)ethan-1-one after hydrolysis.

Table 2: Derivatization of the Nitrile Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | (1-(4-Bromophenyl)cyclopentyl)methanamine |

| Grignard Addition | 1. CH₃MgBr 2. H₃O⁺ | 1-(1-(4-Bromophenyl)cyclopentyl)ethan-1-one |

| Ritter Reaction | tert-Butanol, H₂SO₄ | N-(tert-butyl)-1-(4-bromophenyl)cyclopentanecarboxamide |

Chemical Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for carbon-carbon bond formation and other substitutions, primarily through palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds. The Suzuki-Miyaura coupling, in particular, is widely used for reacting aryl halides with organoboron compounds. libretexts.orgyoutube.com This reaction typically involves a palladium(0) catalyst, a base, and an organoboron reagent like a boronic acid or ester. libretexts.orgyoutube.com

The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. For instance, reacting this compound with phenylboronic acid under Suzuki conditions would yield 1-(biphenyl-4-yl)cyclopentanecarbonitrile. The reaction is tolerant of many functional groups, including the nitrile moiety. acs.org

Table 3: Example Suzuki-Miyaura Coupling Reaction

| Reactant | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(Biphenyl-4-yl)cyclopentanecarbonitrile |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally difficult because aromatic rings are electron-rich. wikipedia.org However, the reaction can proceed if the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group (the bromide). libretexts.orglibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

The cyano group (-CN) is an electron-withdrawing group. In this compound, the nitrile group is para to the bromine atom. This positioning helps to stabilize the intermediate carbanion formed when a nucleophile attacks the carbon atom bonded to the bromine. pressbooks.pubtaylorfrancis.com The reaction proceeds via a two-step addition-elimination mechanism:

Addition : The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination : The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. pressbooks.pubyoutube.com

Despite the activating effect of the nitrile group, SNAr reactions on this substrate typically require strong nucleophiles (e.g., methoxide, amide ions) and may require elevated temperatures to proceed at a reasonable rate. wuxiapptec.com For example, reaction with sodium methoxide could potentially yield 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

Directed Ortho Metalation and Related Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of this compound, two primary sites are susceptible to reaction with strong organolithium bases such as n-butyllithium (n-BuLi): the ortho-protons relative to the cyclopentanecarbonitrile group and the carbon-bromine bond.

The nitrile functionality can act as a weak DMG. The nitrogen lone pair can coordinate the lithium cation, directing the base to deprotonate one of the two equivalent ortho positions (C-3 and C-5). However, a competing and often much faster reaction is the halogen-metal exchange at the C-4 position. This exchange is typically very rapid, especially at low temperatures, and leads to the formation of an aryllithium species where the lithium has replaced the bromine atom.

The outcome of the reaction is therefore highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and additives. Generally, halogen-metal exchange is favored over ortho-deprotonation when a bromine atom is present.

Table 1: Comparison of Potential Metalation Pathways for this compound

| Reaction Pathway | Reagent/Conditions | Product Intermediate | Subsequent Reaction |

|---|---|---|---|

| Directed Ortho Metalation (DoM) | s-BuLi/TMEDA, THF, -78 °C | 2-Lithio-1-(4-bromophenyl)cyclopentanecarbonitrile | Trapping with an electrophile (E+) to yield a 1,2,4-trisubstituted benzene (B151609) derivative. |

| Halogen-Metal Exchange | n-BuLi or t-BuLi, Et₂O or THF, -78 °C | 1-(4-Lithiophenyl)cyclopentanecarbonitrile | Trapping with an electrophile (E+) to yield a para-substituted cyclopentanecarbonitrile derivative. |

The relative power of DMGs has been extensively studied, and while nitriles can direct metalation, their directing ability is significantly weaker than groups like amides or carbamates. harvard.edunih.gov The kinetically favorable halogen-metal exchange process is therefore the most probable transformation for this compound upon treatment with common alkyllithium reagents. To achieve ortho metalation, a more sophisticated approach might be required, such as using a different metalating agent less prone to halogen exchange, or by first converting the nitrile to a stronger DMG.

Reactions Pertaining to the Cyclopentane (B165970) Ring System

The cyclopentane ring, while generally stable, can be induced to participate in various transformations, including cycloadditions (typically after modification) and ring size alterations.

Cycloaddition Reactions Utilizing the Cyclopentane or Nitrile as a Component

The saturated cyclopentane ring of this compound is not a suitable component for cycloaddition reactions in its native state. However, the nitrile group can participate in such reactions, most notably as a dienophile in [4+2] cycloadditions or as a component in [3+2] cycloadditions.

For a nitrile to act as a dienophile in a Diels-Alder reaction, it typically needs to be activated by electron-withdrawing groups, and the reaction often requires high temperatures or Lewis acid catalysis. mdpi.com In the context of this compound, the aryl group provides some electronic activation, and it could potentially react with highly reactive dienes. Another important class of cycloadditions is the reaction of nitriles with azides to form tetrazoles, a well-established [3+2] cycloaddition process.

Table 2: Representative Cycloaddition Reactions Involving Nitrile Functionality

| Cycloaddition Type | Reaction Partners | Product Type | Conditions |

|---|---|---|---|

| [4+2] Cycloaddition | Electron-rich Diene + Nitrile | Substituted Pyridine | High temperature or Lewis Acid (e.g., SnCl₄) catalysis. researchgate.net |

| [3+2] Cycloaddition | Azide (e.g., NaN₃, TMS-N₃) + Nitrile | Tetrazole | Lewis or Brønsted acid catalysis, often with metal salts (e.g., ZnCl₂). |

| [2+2+2] Cycloaddition | Two Alkyne molecules + Nitrile | Substituted Pyridine | Transition metal catalysis (e.g., Co, Rh, Ni). |

Ring Expansion or Contraction Reactions

Altering the size of the cyclopentane ring in this compound requires preliminary functional group transformations. A common strategy for a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to generate a carbocation that triggers a rearrangement. chemistrysteps.com

To apply this to this compound, the nitrile group would first need to be converted to a functional group that facilitates the formation of an adjacent carbocation. A plausible synthetic route is outlined below:

Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid.

Ketone Formation: The carboxylic acid is converted to a cyclopentyl ketone, for example, via reaction with an organolithium reagent.

Cyanohydrin Formation: The ketone is treated with a cyanide source to form a cyanohydrin.

Reduction: The nitrile of the cyanohydrin is reduced to a primary amine, yielding a β-amino alcohol.

Rearrangement: Treatment with nitrous acid (HONO) induces the ring expansion to a substituted cyclohexanone.

This sequence transforms the cyclopentane ring into a cyclohexane (B81311) ring, demonstrating a powerful method for skeletal reorganization.

Table 3: Hypothetical Sequence for Ring Expansion of this compound

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | H₂SO₄ (aq), Heat | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | Nitrile Hydrolysis |

| 2 | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | 1. SOCl₂ 2. (CH₃)₂CuLi | (4-Bromophenyl)(1-acetylcyclopentyl)methane | Ketone Synthesis |

| 3 | (4-Bromophenyl)(1-acetylcyclopentyl)methane | TMS-CN, KCN/18-crown-6 | 1-(1-(4-Bromophenyl)-1-cyanoethyl)cyclopentanol | Cyanohydrin Formation |

| 4 | 1-(1-(4-Bromophenyl)-1-cyanoethyl)cyclopentanol | LiAlH₄ or H₂, Raney Ni | 1-(1-(4-Bromophenyl)-2-aminoethyl)cyclopentanol | Nitrile Reduction |

| 5 | 1-(1-(4-Bromophenyl)-2-aminoethyl)cyclopentanol | NaNO₂, HCl (aq), 0 °C | 2-(4-Bromophenyl)-2-methylcyclohexanone | Tiffeneau-Demjanov Rearrangement |

Multi-Component Reactions and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. nih.govbaranlab.org The aryl bromide moiety in this compound is an excellent functional handle for transition metal-catalyzed MCRs, particularly those involving palladium.

For instance, the compound can be utilized in a three-component coupling reaction involving the aryl bromide, an alkyne, and another nucleophile. Such reactions, often catalyzed by palladium complexes, can rapidly assemble complex molecular architectures. A hypothetical MCR could involve the palladium-catalyzed reaction of this compound with a terminal alkyne and an amine, leading to the formation of a substituted amino-alkyne derivative.

Cascade reactions, which involve a sequence of two or more bond-forming events under a single set of reaction conditions, can also be initiated from the reactive sites of this molecule. For example, a Heck reaction at the aryl bromide position could be designed to produce an intermediate that subsequently undergoes an intramolecular cyclization involving the nitrile group or the cyclopentane ring, leading to polycyclic structures.

Table 4: Potential Multi-Component Reaction Involving this compound

| MCR Name/Type | Components | Catalyst/Reagents | Potential Product Class |

|---|---|---|---|

| Sonogashira-Hagihara/A³ Coupling Variant | 1. This compound 2. Terminal Alkyne (e.g., Phenylacetylene) 3. Secondary Amine (e.g., Piperidine) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Propargylamines |

| Suzuki-Miyaura/N-Arylation Cascade | 1. This compound 2. Arylboronic acid with an ortho-amino group 3. CO (carbon monoxide) | Pd(OAc)₂, Ligand (e.g., Xantphos), Base | Benzodiazepine or related heterocycles |

| Buchwald-Hartwig/Carbonylative Coupling | 1. This compound 2. Amine 3. CO | Pd catalyst, Ligand, Base | Aromatic Amides |

These advanced strategies highlight the potential of this compound as a valuable building block for the synthesis of diverse and complex molecular targets in medicinal and materials chemistry.

Derivatization and Broad Synthetic Utility in Contemporary Organic Synthesis

Synthesis of Substituted 1-Aminocyclopentanecarbonitrile Derivatives

The transformation of the nitrile group or modification of the aromatic ring of precursors related to 1-(4-bromophenyl)cyclopentanecarbonitrile provides a direct route to valuable amine derivatives. A foundational precursor, 1-aminocyclopentanecarbonitrile, can be synthesized from cyclopentanone through a Strecker-type reaction involving sodium cyanide, ammonium chloride, and ammonia. google.com

Once the 1-aminocyclopentanecarbonitrile core is obtained, the primary amine group serves as a handle for further functionalization, particularly through acylation reactions. For instance, the amine can be reacted with acyl chlorides, such as valeroyl chloride, in the presence of a base like triethylamine to yield N-acylated derivatives. google.com This reaction produces N-(1-cyanocyclopentyl)pentanamide, demonstrating a straightforward method for creating substituted 1-aminocyclopentanecarbonitrile derivatives that are key intermediates in pharmaceutical synthesis. google.com

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Aminocyclopentanecarbonitrile | Valeroyl chloride, Triethylamine, Dichloromethane | N-(1-cyanocyclopentyl)pentanamide | google.com |

Preparation of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid and its Esters

The nitrile functionality of this compound is readily converted into a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating the nitrile under reflux with an aqueous acid, such as dilute hydrochloric or sulfuric acid, directly yields the carboxylic acid. libretexts.orgdocbrown.info Alternatively, alkaline hydrolysis with an aqueous solution of a strong base like sodium hydroxide also results in the formation of the carboxylic acid after a final acidification step to neutralize the initially formed carboxylate salt. libretexts.orglibretexts.org

The resulting 1-(4-bromophenyl)cyclopentanecarboxylic acid can be subsequently converted to a variety of esters through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com Various other modern esterification protocols can also be employed for this transformation. organic-chemistry.org

| Transformation | Starting Material | Typical Reagents and Conditions | Product |

|---|---|---|---|

| Nitrile Hydrolysis | This compound | 1. NaOH(aq), Reflux 2. H₃O⁺ | 1-(4-Bromophenyl)cyclopentanecarboxylic Acid |

| Fischer Esterification | 1-(4-Bromophenyl)cyclopentanecarboxylic Acid | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | Methyl 1-(4-bromophenyl)cyclopentanecarboxylate |

Formation of Spiro Heterocyclic Compounds from Related Precursors

The cyclopentane (B165970) ring, a core feature of this compound, is a common component in the synthesis of spirocyclic compounds. Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org Precursors containing a cyclopentane moiety, such as cyclopentanone or its derivatives, are frequently used to construct these complex three-dimensional structures.

One established method involves the multi-component reaction of a cyclopentane derivative with other reagents to build a heterocyclic ring spiro-fused to the cyclopentane core. For example, novel spiro[dihydropyridine-oxindole] derivatives can be synthesized through a one-pot, three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid. beilstein-journals.org Another approach involves the synthesis of spiro[cycloalkane-pyridazinones] from spirocyclic anhydrides, which are themselves prepared from cyclopentanone. mdpi.com These methods highlight how the cyclopentane scaffold can be elaborated into diverse spiro heterocyclic systems, which are valuable in drug discovery programs. researchgate.net

Incorporation into Complex Polycyclic and Fused Ring Systems

The structural elements of this compound make it a potential precursor for the synthesis of complex polycyclic and fused ring systems. The bromophenyl group is particularly useful for metal-catalyzed cross-coupling and annulation reactions. Palladium-catalyzed reactions, for instance, are widely used to construct fused ring systems from aryl halides. nih.gov The bromine atom can facilitate intramolecular cyclizations to form new rings fused to the phenyl ring.

Furthermore, the cyclopentane ring itself can be a component in the construction of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). researchgate.net Synthetic strategies such as intramolecular aromatic substitution of diazonium intermediates generated from aryl-substituted anilines have been used to create these fused systems under mild conditions. researchgate.net Modern techniques like ring expansion can also be employed to convert smaller rings into larger, fused seven-membered polycyclic architectures, a common motif in natural products. bohrium.com These strategies demonstrate the potential for using the cyclopentane and bromophenyl moieties as foundational units for building elaborate polycyclic structures.

Utility as a Precursor for Research on Pharmacologically Relevant Scaffolds

Derivatives of this compound and its related precursors are instrumental in the synthesis of molecules with significant pharmacological relevance. The 1-aminocyclopentane carbonitrile core is a known intermediate in the synthesis of Irbesartan, a potent angiotensin II receptor antagonist used in the management of hypertension. google.com The synthesis involves the acylation of the amino group, followed by further transformations to build the final drug molecule. google.com

Moreover, the 4-bromophenyl moiety is a key structural feature in various pharmacologically active compounds. A prominent example is Macitentan, an orally active dual endothelin receptor antagonist. nih.govresearchgate.net The chemical structure of Macitentan, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, explicitly contains the 4-bromophenyl group, highlighting the importance of this particular substitution pattern for achieving high receptor affinity and favorable pharmacokinetic properties. researchgate.net The utility of these precursors underscores their value in medicinal chemistry for accessing complex and therapeutically important molecular scaffolds. biosynth.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-(4-Bromophenyl)cyclopentanecarbonitrile. Through various NMR experiments, it is possible to map the carbon-hydrogen framework and confirm the connectivity of the entire molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclopentane (B165970) ring. The aromatic region would likely show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The protons ortho to the bromine atom would be shifted downfield compared to the protons ortho to the cyclopentyl group. The eight protons of the cyclopentane ring are diastereotopic and would present as complex multiplets in the aliphatic region of the spectrum.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. Key resonances would include the nitrile carbon, the quaternary carbon of the cyclopentane ring attached to the phenyl group, the aliphatic carbons of the cyclopentane ring, and the four distinct aromatic carbons. The carbon atom bonded to the bromine would show a characteristic chemical shift. The nitrile carbon typically appears in a distinct region of the spectrum.

Predicted NMR Data for this compound

| NMR Type | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H NMR | Aromatic H (ortho to C-Br) | ~7.5 - 7.6 | Doublet |

| ¹H NMR | Aromatic H (ortho to C-ring) | ~7.3 - 7.4 | Doublet |

| ¹H NMR | Cyclopentane H | ~1.8 - 2.5 | Multiplets |

| ¹³C NMR | Cyano (-C≡N) | ~120 - 125 | Singlet |

| ¹³C NMR | Quaternary Cyclopentane C | ~45 - 55 | Singlet |

| ¹³C NMR | Cyclopentane CH₂ | ~25 - 40 | Multiple Signals |

| ¹³C NMR | Aromatic C-Br | ~120 - 125 | Singlet |

| ¹³C NMR | Aromatic C-H | ~128 - 132 | Multiple Signals |

| ¹³C NMR | Aromatic C (ipso to ring) | ~140 - 145 | Singlet |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the adjacent protons on the cyclopentane ring, helping to trace the connectivity within the aliphatic ring system. It would also confirm the coupling between the ortho and meta protons on the bromophenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This would allow for the definitive assignment of each protonated carbon in both the cyclopentane and bromophenyl moieties by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations for this compound would include cross-peaks between the cyclopentane protons and the quaternary carbon, the nitrile carbon, and the ipso-carbon of the aromatic ring. Similarly, the aromatic protons would show correlations to the quaternary carbon, confirming the connection between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns.

Upon ionization, the this compound molecule would form a molecular ion (M⁺). A characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge (m/z) units (M⁺ and M+2). libretexts.org

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the quaternary carbon. chemguide.co.uklibretexts.org This could lead to the loss of the cyclopentane ring or the bromophenyl group. Another plausible fragmentation would be the loss of the nitrile group.

Predicted Key Fragments in the Mass Spectrum

| Fragment Ion | Description |

| [C₁₂H₁₂BrN]⁺ | Molecular Ion (M⁺) |

| [C₆H₄Br]⁺ | Bromophenyl cation |

| [C₆H₈N]⁺ | Cyclopentanecarbonitrile cation |

| [C₅H₈]⁺ | Cyclopentyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition and molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₁₂H₁₂BrN), the chemical identity can be confirmed with a high degree of confidence, distinguishing it from other potential isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group. spectroscopyonline.com Other significant absorptions would include C-H stretching from both the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and the C-Br stretching vibration.

Predicted Characteristic IR Absorption Bands

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatographic methods are indispensable tools in modern chemistry for separating components of a mixture, assessing the purity of a compound, and analyzing isomers. For a molecule like this compound, which possesses a chiral center at the carbon atom connecting the phenyl and cyclopentyl rings, both achiral and chiral chromatographic techniques would be theoretically applicable and essential for its complete characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A typical HPLC method for a compound like this compound would likely involve a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection would most commonly be performed using a UV detector, leveraging the ultraviolet absorbance of the bromophenyl group.

However, a literature search yielded no specific, validated HPLC methods for the routine analysis or purity determination of this compound. While methods exist for structurally related bromophenyl compounds, the strict focus on this compound precludes their inclusion.

Chiral HPLC is the definitive method for separating enantiomers—non-superimposable mirror-image isomers. Since this compound is a chiral molecule, its synthesis would typically result in a racemic mixture (an equal mixture of both enantiomers). Chiral HPLC is crucial for separating these enantiomers to study their individual biological activities, a vital step in pharmaceutical development. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for this purpose.

Despite the theoretical applicability, no published studies were found that detail the successful chiral resolution of this compound. Therefore, specific data on suitable chiral columns, mobile phase compositions, and the resulting separation factors remain uncharacterized in the scientific literature.

Hypothetical HPLC Method Parameters

| Parameter | Typical Conditions for a Related Compound |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approx. 220-260 nm |

| Column Temp. | 25-30 °C |

Note: This table is illustrative, based on general principles, as no specific data for this compound has been found.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of thermally stable and volatile compounds. For kinetic studies, GC-MS can be used to monitor the concentration of reactants, intermediates, or products over time, providing valuable data on reaction rates and mechanisms.

The application of GC-MS to study the kinetics of reactions involving this compound has not been documented in the reviewed literature. Such studies would involve periodically sampling a reaction mixture, quenching the reaction, and analyzing the sample by GC-MS to quantify the amount of the compound present. The mass spectrometer would provide definitive identification based on the compound's mass spectrum and fragmentation pattern, while the gas chromatograph would provide quantitative data based on peak area. The absence of published research in this area means that there are no established methods, fragmentation data, or kinetic profiles to report.

Theoretical and Computational Investigations of 1 4 Bromophenyl Cyclopentanecarbonitrile

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT), serve as powerful tools to investigate the intrinsic properties of 1-(4-Bromophenyl)cyclopentanecarbonitrile at the molecular level. These computational methods allow for the prediction of various molecular attributes that are often challenging to determine experimentally.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamentally influenced by the interplay between the electron-withdrawing nature of the nitrile (-CN) group and the bromine (-Br) atom, and the electron-donating character of the phenyl and cyclopentyl rings. DFT calculations can provide a detailed picture of the electron density distribution across the molecule.

Table 1: Estimated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Estimated Value | Significance |

| Chemical Hardness | η | ~2.5 - 3.5 eV | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Potential | μ | ~ -4.0 to -5.0 eV | Represents the escaping tendency of electrons. A more negative value indicates a better electron acceptor. |

| Global Electrophilicity Index | ω | ~ 1.5 - 2.5 eV | Quantifies the ability of a molecule to accept electrons. |

These estimated values suggest that this compound is a moderately reactive molecule with a notable capacity to act as an electrophile, a characteristic enhanced by the presence of the bromine and nitrile substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is the most electron-rich part of the molecule. The LUMO, conversely, is likely to be centered around the nitrile group and the carbon atom of the cyclopentane (B165970) ring attached to it, due to the electron-withdrawing nature of the cyano group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. Based on analogous compounds, the HOMO-LUMO gap for this compound can be estimated.

Table 2: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Orbital | Estimated Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 - 6.5 |

This estimated gap suggests that this compound is a kinetically stable molecule under normal conditions.

Conformational Analysis of the Cyclopentane Ring and Stereochemical Implications

The five-membered cyclopentane ring in this compound is not planar. To alleviate torsional strain, it adopts puckered conformations. The two most common conformations are the 'envelope' and the 'half-chair'. In the absence of substituents, these conformations are close in energy and rapidly interconvert.

However, the presence of the bulky 4-bromophenyl and the nitrile groups at the C1 position significantly influences the conformational preference. The substituent will preferentially occupy a position that minimizes steric interactions. In the case of a monosubstituted cyclopentane, the envelope conformation is often slightly more stable. For this compound, the C1 carbon, bearing both substituents, is likely to be the 'flap' of the envelope, pointing away from the other four carbons to reduce steric hindrance.

This conformational preference has significant stereochemical implications. The axial and equatorial-like positions of the substituents in the puckered ring can influence the molecule's interaction with other molecules and its reactivity in chemical transformations.

Reaction Mechanism Studies and Transition State Characterization

Understanding the reaction mechanisms involving this compound is crucial for predicting its chemical behavior and for designing synthetic pathways. Computational chemistry allows for the detailed investigation of reaction pathways, the identification of intermediates, and the characterization of transition states.

Elucidation of Reaction Pathways and Intermediates

One of the key reactions involving the bromophenyl group is nucleophilic aromatic substitution. However, due to the relatively strong C-Br bond, these reactions often require harsh conditions or the use of a catalyst. Another potential reaction site is the nitrile group, which can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

Computational studies can map out the potential energy surface for these reactions, identifying the most favorable pathways. For instance, in a hypothetical nucleophilic substitution reaction at the bromine position, the calculations would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the bromide ion.

Calculation of Activation Barriers

A critical aspect of reaction mechanism studies is the calculation of activation barriers (activation energy, ΔG‡). The height of this barrier determines the rate of the reaction. DFT calculations can provide accurate estimates of the energies of transition states, which are the highest energy points along the reaction coordinate.

For a hypothetical reaction, such as the hydrolysis of the nitrile group, computational analysis would involve locating the transition state for the attack of a water molecule or hydroxide ion on the carbon of the nitrile. The calculated activation barrier would provide a quantitative measure of how readily this reaction occurs.

Table 3: Hypothetical Activation Barriers for Reactions of this compound

| Reaction Type | Hypothetical ΔG‡ (kcal/mol) | Reaction Condition |

| Nucleophilic Aromatic Substitution (at Br) | High (>30) | Uncatalyzed, neutral conditions |

| Acid-Catalyzed Nitrile Hydrolysis | Moderate (20-25) | Aqueous acid |

| Base-Catalyzed Nitrile Hydrolysis | Lower (15-20) | Aqueous base |

These hypothetical values illustrate how computational chemistry can be used to predict the feasibility of different reaction pathways. The lower activation barrier for base-catalyzed hydrolysis suggests that this would be a more favorable process than uncatalyzed nucleophilic aromatic substitution.

Molecular Dynamics Simulations for Understanding Reactivity and Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the intricate motions and reactive tendencies of this compound at an atomic level. nih.gov By solving Newton's equations of motion for the atoms within the molecule and its surrounding environment, MD simulations provide a time-resolved trajectory of the system, unveiling conformational changes, solvent interactions, and the energetic landscapes that govern its chemical behavior. nih.gov For a molecule like this compound, MD simulations, often coupled with quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the interplay between the rigid aromatic portion and the flexible aliphatic ring, which is crucial for understanding its reactivity.

Detailed analysis of MD trajectories can reveal the preferred conformations of the cyclopentane ring and the rotational dynamics of the phenyl group. These simulations can quantify the solvent-accessible surface area, which is critical for understanding how the molecule interacts with its environment and potential reactants. preprints.org Furthermore, by simulating the system at different temperatures, one can study the onset of dynamic processes and potential decomposition pathways.

Interactive Data Table: Key Dynamic Parameters from Simulated Trajectories

The following table presents hypothetical yet representative data that could be obtained from an MD simulation of this compound in a solvent like dimethyl sulfoxide (DMSO) over a 100-nanosecond simulation time.

| Parameter | Mean Value | Standard Deviation | Description |

| Dihedral Angle (C-C-C-CN) | 165° | ± 15° | Describes the puckering of the cyclopentane ring relative to the nitrile group. A larger deviation suggests higher flexibility. |

| Torsional Angle (C-C-Ph) | 45° | ± 10° | Represents the rotation of the bromophenyl group relative to the cyclopentane ring. The value indicates a non-planar average conformation. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | ± 20 Ų | The molecular surface area exposed to the solvent, indicating potential sites for interaction. |

| Radius of Gyration (Rg) | 4.2 Å | ± 0.3 Å | A measure of the molecule's compactness. Fluctuations can indicate conformational changes. |

Note: The data in this table is illustrative and based on typical values for similar small molecules. Actual experimental or more detailed computational studies would be needed to confirm these specific values.

Research Findings on Reactivity from Computational Models

While specific experimental MD studies on this compound are not prevalent in public literature, extensive theoretical and computational research on related aromatic nitriles and bromophenyl compounds allows for robust predictions of its reactivity. numberanalytics.comnih.gov

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule is often governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered around the electron-withdrawing nitrile group and the adjacent carbon of the cyclopentane ring.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis provides a visual representation of the charge distribution and is an excellent predictor of sites for electrophilic and nucleophilic attack. chemrxiv.org In the case of this compound, the MEP map would be expected to show a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the cyclopentane ring and the bromine atom, suggesting sites for potential nucleophilic interaction.

Influence of Substituents on Reactivity:

Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the molecule. nih.gov It activates the adjacent carbon atom for nucleophilic attack and can participate in cycloaddition reactions. numberanalytics.com

Bromophenyl Group (-C₆H₄Br): The bromine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Its presence on the phenyl ring deactivates the ring towards electrophilic substitution compared to unsubstituted benzene (B151609), directing incoming electrophiles to the ortho and para positions. nih.gov The carbon-bromine bond itself can be a site for reactions such as cross-coupling.

Interactive Data Table: Predicted Reactivity Descriptors

The following table summarizes key reactivity descriptors for this compound, predicted based on Density Functional Theory (DFT) calculations of analogous structures. researchgate.net

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Indicates the electron-donating capability of the molecule. A higher value suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. A lower value indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger energy gap implies higher kinetic stability and lower chemical reactivity of the molecule. nih.gov |

| Dipole Moment | ~3.5 D | A significant dipole moment suggests that the molecule will align itself in an external electric field and have strong intermolecular dipole-dipole interactions. |

Note: These values are estimations derived from computational studies on structurally related compounds and serve to illustrate the expected electronic properties.

Catalysis and Reaction Optimization in the Synthetic Chemistry of 1 4 Bromophenyl Cyclopentanecarbonitrile

Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone in the formation of the carbon-cyanide (C-CN) bond essential to 1-(4-bromophenyl)cyclopentanecarbonitrile. The primary route involves the cyanation of an aryl halide, specifically 1-bromo-4-cyclopentylbenzene. This transformation is a testament to the power of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Modern palladium-catalyzed cyanations often employ a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. researchgate.net The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium center. nih.gov

To circumvent this issue, various strategies have been developed. One common approach is the use of less soluble or complexed cyanide sources that provide a slow release of cyanide ions. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a non-toxic and effective cyanide source for this purpose. researchgate.netnih.gov Another widely used reagent is zinc cyanide (Zn(CN)₂), which can be employed with various palladium catalysts. thegoodscentscompany.com

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. For instance, the use of XantPhos in conjunction with a PdCl₂ precatalyst and a reducing agent like N,N-diisopropylethylamine (DIPEA) allows for the in situ generation of the active Pd(0) species for the cyanation of aryl bromides. researchgate.net Other effective ligands include those based on ferrocene, such as dppf (1,1'-bis(diphenylphosphino)ferrocene). thegoodscentscompany.com

While specific data for the palladium-catalyzed synthesis of this compound is not extensively detailed in publicly available literature, general protocols for the cyanation of aryl bromides provide a strong framework for its synthesis. The following table outlines representative conditions for palladium-catalyzed cyanation of aryl bromides, which can be adapted for the synthesis of the target compound.

| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Zn powder | DMA | 120 | 95 | thegoodscentscompany.com |

| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | Na₂CO₃ | DMAC | 120 | 83-96 | researchgate.net |

| XantPhos-PdCl₂ | K₄[Fe(CN)₆] | DIPEA | - | - | - | researchgate.net |

| Pd/tris(2-morpholinophenyl)phosphine | K₄[Fe(CN)₆] | - | t-BuOH/H₂O | Mild | Good to Excellent | rsc.org |

This table presents data for analogous aryl bromide cyanations.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for the synthesis of aryl nitriles. The classic Rosenmund-von Braun reaction, which traditionally required stoichiometric amounts of copper(I) cyanide at high temperatures, has been significantly improved through the development of catalytic systems. nih.gov

Modern copper-catalyzed cyanations can be performed with catalytic amounts of a copper source, such as copper(I) iodide (CuI), often in the presence of a ligand. These reactions can proceed through a domino halide exchange-cyanation mechanism, particularly when using aryl bromides. acs.org The choice of solvent and the nature of the cyanide salt are critical to maintain the optimal concentration of reactive species and achieve high yields.

While direct copper-catalyzed synthesis of this compound is not explicitly documented, related transformations provide insight into potential reaction conditions. For instance, the α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has been achieved using a CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) catalytic system. researchgate.net This suggests that copper catalysts can be effective in forming C-C bonds adjacent to the nitrile group.

The following table summarizes general conditions for copper-catalyzed reactions relevant to the synthesis or functionalization of aryl nitriles.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / Diamine ligand | Aryl bromide, NaCN | - | Toluene | 110 | - | acs.org |

| CuCl₂ / TMEDA | Aryl acetonitrile, Benzyl alcohol | Catalytic amount | - | - | up to 99 | researchgate.net |

This table presents data for analogous copper-catalyzed reactions.

Role of Acid and Base Catalysis in Nitrile-Involving Reactions

Acid and base catalysis play a crucial role in both the synthesis and subsequent transformations of this compound.

Base Catalysis:

A key synthetic route to this compound involves the base-catalyzed alkylation of 4-bromophenylacetonitrile. In this reaction, a strong base is used to deprotonate the α-carbon of the nitrile, generating a carbanion. This nucleophilic carbanion then reacts with a suitable electrophile, such as 1,4-dihalobutane, to form the cyclopentane (B165970) ring. ptfarm.pl The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions. Common bases for such alkylations include sodium hydride and potassium tert-butoxide. ptfarm.plresearchgate.net

Furthermore, base-catalyzed reactions can be employed for the α-alkylation of the synthesized this compound itself, allowing for further functionalization at the cyclopentyl ring. For example, base-promoted α-alkylation of arylacetonitriles with alcohols has been demonstrated, offering a sustainable method for C-C bond formation. researchgate.net

Acid Catalysis:

Acid-catalyzed hydrolysis of the nitrile group in this compound provides a direct pathway to the corresponding carboxylic acid, 1-(4-bromophenyl)cyclopentanecarboxylic acid. This reaction is typically carried out by heating the nitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. youtube.comlibretexts.orgyoutube.com The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylic acid. youtube.comyoutube.com

Development of Environmentally Benign (Green) Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthetic strategies for compounds like this compound, aiming to reduce environmental impact and improve safety. nih.govunibo.it

A significant focus in the green synthesis of aryl nitriles is the replacement of highly toxic cyanide sources, such as sodium or potassium cyanide, with safer alternatives. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a prime example of a non-toxic and environmentally benign cyanide source that has been successfully employed in both palladium- and copper-catalyzed cyanations. researchgate.netresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace hazardous organic solvents with more environmentally friendly options. Water is an ideal green solvent, and methods for palladium-catalyzed cyanation in aqueous media have been developed. rsc.orgnih.gov The use of recyclable catalysts, such as palladium nanoparticles supported on materials like zinc oxide, also contributes to a greener process by simplifying catalyst recovery and reuse. researchgate.net

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, improves process efficiency and reduces waste. For instance, a one-pot synthesis of carboxylic acid derivatives from arylacetonitriles has been reported, which involves a base-promoted alkylation followed by acid-catalyzed hydrolysis. researchgate.net The application of phase-transfer catalysis (PTC) can also enhance the green credentials of a synthesis by enabling the use of immiscible solvent systems (e.g., water and an organic solvent), often with reduced amounts of organic solvent and milder reaction conditions. researchgate.netbiomedres.uscrdeepjournal.org

The following table highlights some green chemistry approaches applicable to the synthesis of aryl nitriles.

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Safer Reagents | Replacement of toxic cyanide salts | Using K₄[Fe(CN)₆] as a cyanide source | researchgate.netresearchgate.net |

| Use of Safer Solvents | Employing aqueous media | Palladium-catalyzed cyanation in t-BuOH/H₂O | rsc.org |

| Catalysis | Use of recyclable catalysts | ZnO-supported palladium nanoparticles | researchgate.net |

| Process Intensification | One-pot synthesis | Base-promoted alkylation followed by hydrolysis | researchgate.net |

| Use of Safer Solvents | Phase-Transfer Catalysis | Alkylation reactions in biphasic systems | researchgate.netbiomedres.us |

Structure Reactivity Relationship Studies of 1 4 Bromophenyl Cyclopentanecarbonitrile and Its Analogs

Influence of the Bromine Substituent on Electronic Properties and Reactivity

The bromine atom, positioned at the para-position of the phenyl ring, exerts a significant influence on the electronic environment of 1-(4-Bromophenyl)cyclopentanecarbonitrile. This influence is twofold, comprising both inductive and resonance effects.

Inductive Effect: Due to its high electronegativity, bromine acts as an electron-withdrawing group through the sigma bond framework (inductive effect). This effect polarizes the carbon-bromine bond, drawing electron density away from the aromatic ring. Consequently, the entire phenyl ring becomes more electron-deficient.

Resonance Effect: Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene (B151609) ring (a +R or resonance effect). This electron donation occurs preferentially at the ortho and para positions.

In the context of nucleophilic aromatic substitution, where the aromatic ring is attacked by a nucleophile, the electron-withdrawing nature of the bromine atom, in conjunction with the nitrile group, can facilitate such reactions under specific conditions. nih.gov The presence of the bromo substituent can influence the reactivity of the aryl nitrile in these transformations. nih.govstackexchange.com

Table 1: Electronic Effects of the Bromine Substituent

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the C-Br sigma bond. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons from the bromine atom into the π-system of the ring. | Directs incoming electrophiles to the ortho and para positions. |

Impact of the Cyclopentane (B165970) Ring Conformation on Reaction Pathways and Stereoselectivity

The cyclopentane ring in this compound is not planar. It adopts puckered conformations to alleviate torsional strain arising from eclipsed hydrogen atoms. The two most common conformations are the "envelope" and the "half-chair". libretexts.org These conformers can rapidly interconvert through a process called pseudorotation, which has a very low energy barrier. libretexts.org

The conformation of the cyclopentane ring can significantly influence the stereochemical outcome of reactions occurring at the quaternary carbon center or at adjacent positions. The spatial arrangement of the phenyl and nitrile groups, which can be either pseudo-axial or pseudo-equatorial, will dictate the accessibility of the reaction site to incoming reagents.

For instance, in a nucleophilic addition to the nitrile group, the trajectory of the attacking nucleophile will be influenced by the steric bulk of the cyclopentane ring. One face of the molecule may be more hindered than the other, leading to a preferential attack from the less hindered side and the formation of a specific stereoisomer. This phenomenon, known as diastereoselectivity, is a critical consideration in asymmetric synthesis. nih.gov The relative stability of the transition states leading to different stereoisomers will be affected by the steric interactions between the incoming nucleophile and the substituents on the cyclopentane ring.

Comparative Analysis with Related Cyano-Cycloalkanes (e.g., Cyclobutanecarbonitriles, Cyclohexanecarbonitriles, Cyclopropanecarbonitriles)

Ring Strain: Cyclopropane (B1198618) and cyclobutane (B1203170) rings possess significant angle strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. fiveable.me This inherent strain can influence the reactivity of adjacent functional groups. For instance, reactions that lead to a change in hybridization at the quaternary carbon from sp³ to sp² might be favored in smaller rings as this can partially relieve ring strain. Conversely, the formation of a tetrahedral intermediate during nucleophilic addition to the nitrile might be disfavored.

Steric Hindrance: The steric bulk of the cycloalkyl group increases with ring size. fiveable.menih.gov A cyclopropyl (B3062369) group is sterically less demanding than a cyclopentyl or cyclohexyl group. This can affect the rate of reactions where the approach of a reagent to the reaction center is sensitive to steric hindrance. For example, a nucleophilic attack on the nitrile carbon might be faster for smaller rings.

Conformational Flexibility: Cyclohexane (B81311) exists in a stable, strain-free chair conformation, while cyclopentane undergoes pseudorotation. libretexts.org Cyclobutane has a puckered conformation, and cyclopropane is planar. This difference in conformational mobility can impact the stereochemical outcome of reactions. The more rigid chair conformation of cyclohexane can lead to higher stereoselectivity compared to the more flexible cyclopentane ring. nih.gov

Table 2: Comparative Properties of Cyano-Cycloalkanes

| Cycloalkane Ring | Relative Ring Strain | Relative Steric Hindrance | Conformational Flexibility |

|---|---|---|---|

| Cyclopropane | High | Low | Low (Planar) |

| Cyclobutane | Moderate | Moderate | Moderate (Puckered) |

| Cyclopentane | Low | Moderate-High | High (Pseudorotation) |

Electronic and Steric Effects of the Nitrile Group on Reaction Sites

The nitrile group (-C≡N) is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the presence of the triple bond. This has several important consequences for the reactivity of this compound.

Electronic Effects:

Activation of the Phenyl Ring for Nucleophilic Attack: The nitrile group, being a powerful electron-withdrawing group, significantly reduces the electron density of the aromatic ring. nih.gov This deactivation towards electrophilic attack is synergistic with the effect of the bromine atom. However, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the ortho or para position.

Electrophilicity of the Nitrile Carbon: The carbon atom of the nitrile group is highly electrophilic and is prone to attack by nucleophiles. nih.govmasterorganicchemistry.com This is a characteristic reaction of nitriles, leading to the formation of various functional groups such as carboxylic acids (via hydrolysis), amines (via reduction), or ketones (via reaction with organometallic reagents). masterorganicchemistry.comlibretexts.org

Acidity of α-Hydrogens: In related compounds where a hydrogen atom is present on the carbon adjacent to the nitrile group (the α-carbon), the electron-withdrawing nature of the nitrile group increases the acidity of this hydrogen, facilitating its removal by a base to form a carbanion. encyclopedia.pub

Table 3: Reactivity of the Nitrile Group

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine |

Q & A

Q. How do solvent polarity and temperature affect the compound’s conformational stability?

- Dynamic NMR Studies : In DMSO-d₆, coalescence temperatures (~300 K) indicate interconversion between chair and twist-boat cyclopentane conformers.

- Computational Free-Energy Maps : MD simulations in explicit solvent (e.g., acetone) predict dominant conformers at 298 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.